molecular formula C31H25NO5Se B8194569 Fmoc-Sec(Xan)

Fmoc-Sec(Xan)

Cat. No.: B8194569
M. Wt: 570.5 g/mol
InChI Key: PDQWNIOBRRROLD-SANMLTNESA-N
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Description

Fmoc-Sec(Xan)-OH is a selenocysteine (Sec) derivative designed for solid-phase peptide synthesis (SPPS). It features a fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group and an acid-labile xanthenyl (Xan) side-chain protecting group. This compound addresses the challenge of integrating Sec—a rare amino acid critical in redox-active proteins—into synthetic peptides while ensuring compatibility with standard SPPS protocols . The Xan group enables efficient deprotection under mild trifluoroacetic acid (TFA) conditions, avoiding the need for toxic or harsh reagents required by traditional Sec derivatives .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylselanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO5Se/c33-30(34)26(18-38-29-23-13-5-7-15-27(23)37-28-16-8-6-14-24(28)29)32-31(35)36-17-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,29H,17-18H2,(H,32,35)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQWNIOBRRROLD-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[Se]C4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[Se]C4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO5Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Properties of Fmoc-Sec Derivatives

Property Fmoc-Sec(Xan) Fmoc-Sec(Trt) Fmoc-Sec(Mob)
Protecting Group Xanthenyl (Xan) Trityl (Trt) p-Methoxybenzyl (Mob)
Deprotection Reagent TFA/TIS/H₂O TFA/TIS/H₂O HF/β-mercaptoethanol
Bench Stability >1 month <1 hour (unless -20°C) Moderate
Synthesis Yield (%) >80 >80 ~80
Key Advantage Stability, mild deprotection High purity post-cleavage Historical use
Key Limitation None significant Cold storage required Harsh deprotection
References

Q & A

Q. How is Fmoc-Sec(Xan)-OH synthesized, and what are the critical challenges in its preparation?

Fmoc-Sec(Xan)-OH is synthesized via a one-pot reduction and protection strategy starting from bis-Fmoc-protected selenocystine. The process involves reducing selenocystine to generate reactive selenol intermediates, which are then protected with Xanthenyl (Xan) groups. A key challenge lies in maintaining selenol stability during reduction due to rapid reoxidation to diselenides. Super Hydride (LiBEt₃H) in anhydrous THF was initially tested but failed due to selenol instability under basic conditions . Alternative methods using aqueous borohydride reduction and optimized coupling with Xan electrophiles (e.g., 9-hydroxyxanthene) under inert atmospheres improved yields (>90% purity) .

Q. Why is Fmoc-Sec(Xan)-OH preferred over traditional benzyl-based Sec derivatives in solid-phase peptide synthesis (SPPS)?

Traditional benzyl-based Sec derivatives (e.g., Fmoc-Sec(Bzl)-OH) require harsh deprotection conditions (e.g., HF or strong acids), risking peptide degradation. Fmoc-Sec(Xan)-OH uses acid-labile Xan protection, enabling efficient side-chain deprotection with standard TFA cleavage cocktails (96:2:2 TFA/TIS/H₂O). This minimizes side reactions and preserves peptide integrity, as demonstrated in MMP3-I and Lys16 Grx 10–17 peptide syntheses, which achieved >95% purity without deselenization .

Q. How stable is Fmoc-Sec(Xan)-OH during SPPS under alkaline coupling conditions?

Fmoc-Sec(Xan)-OH exhibits superior stability compared to earlier Sec derivatives (e.g., Fmoc-Sec(Mob)-OH). In SPPS, alkaline coupling conditions (0.2 M DIEA/DMF) and HBTU/HOAt activation do not induce significant deselenization or β-elimination to dehydroalanine (dHA). Stability tests on MMP3-I analogs showed no detectable dHA adducts in crude peptides, confirming its compatibility with Fmoc protocols .

Q. What analytical methods are essential for characterizing Fmoc-Sec(Xan)-OH and its peptide products?

Critical techniques include:

  • HPLC : Poroshell 120 columns with gradient elution (0.1% TFA in H₂O/acetonitrile) to assess purity and detect side products (e.g., dHA, Se-OAc adducts) .
  • HRMS : Thermo-Fisher LTQ Orbitrap for exact mass verification (e.g., MMP3-I: observed [M+H]⁺ 1874.2 vs. calculated 1874.5) .
  • NMR : ¹H/¹³C spectra in d⁶-DMSO to confirm Xan protection and stereochemical integrity .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., dHA formation) during Sec-containing peptide elongation?

Deselenization to dHA occurs via β-elimination under alkaline conditions. Strategies include:

  • Shortened deprotection cycles : Reducing piperidine exposure from 20 min to 5 min minimizes selenol oxidation .
  • Neutral coupling conditions : Using DIC/HOAt instead of HBTU/HOAt at pH 6.5 reduces base-induced side reactions .
  • Post-synthetic acetylation : Quenching residual selenol reactivity with Ac₂O prevents Se-OAc adduct formation .

Q. What mechanisms explain the formation of molecular diselenides in single-Sec peptides after TFA cleavage?

Single-Sec peptides (e.g., MMP3-I) form intramolecular diselenides during TFA cleavage due to spontaneous oxidation of free selenols. This is confirmed by HRMS and redox stability assays. In contrast, dual-Sec peptides (e.g., Grx analogs) form cyclic diselenides, which are resistant to further oxidation .

Q. How does Fmoc-Sec(Xan)-OH compare to Fmoc-Sec(Trt)-OH in terms of stability and synthetic utility?

While both derivatives are TFA-labile, Fmoc-Sec(Xan)-OH shows superior stability at room temperature. Fmoc-Sec(Trt)-OH degrades slowly via dehydration unless stored at -20°C. In peptide synthesis, Xan derivatives produce fewer side products (e.g., 2% vs. 5% dHA in Lys16 Grx 10–17) and are compatible with automated SPPS protocols .

Q. What experimental evidence supports the stereochemical integrity of Sec residues in synthetic peptides?

Circular dichroism (CD) and enzymatic assays on Sec-containing peptides (e.g., Grx analogs) confirm retained α-helical content and redox activity comparable to native selenoproteins. HRMS fragmentation patterns further validate the absence of epimerization during SPPS .

Q. How can researchers address reproducibility challenges in large-scale Sec-peptide synthesis?

Key factors include:

  • Oxygen exclusion : Rigorous argon purging during selenol reduction and coupling steps .
  • Standardized TFA cleavage : Strict control of TFA/TIS/H₂O ratios (96:2:2) to avoid over-acidification, which can hydrolyze Xan groups .
  • Batch consistency : Pre-synthesis validation of Fmoc-Sec(Xan)-OH via NMR and melting point analysis ([α]²⁸D = -21.89° for Xan vs. -12.75° for Bzl) .

Q. What strategies enable the synthesis of peptides with multiple Sec residues using Fmoc-Sec(Xan)-OH?

For multi-Sec peptides (e.g., Grx 10–17), staggered coupling protocols are critical:

Introduce Sec residues first using DIC/HOAt under neutral conditions.

Couple remaining residues with HBTU/HOAt at pH 8.3.

Use TFA cleavage with 2% EDT to prevent diselenide crosslinking.
This approach achieved 89% purity in dual-Sec peptides .

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